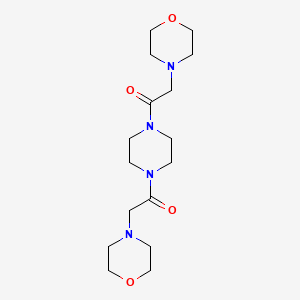

1,4-Bis(morpholinoacetyl)piperazine

Description

Historical Context and Evolution of Nitrogen Heterocycles in Organic Chemistry

The journey into the world of nitrogen heterocycles began in the 19th century with the isolation and study of naturally occurring alkaloids like morphine and quinine. scispace.com These complex molecules, with their potent physiological effects, spurred chemists to investigate their structures and properties. Early discoveries, such as furan (B31954) in 1831, followed by pyrrole (B145914) and thiophene, laid the groundwork for understanding these cyclic systems. taylorandfrancis.com The initial applications of these compounds were often in the dye industry, with compounds like indigo (B80030) demonstrating the vibrant colors achievable with heterocyclic structures. taylorandfrancis.com Over time, the focus expanded to their roles in biological processes, leading to their extensive use in the development of pharmaceuticals. scispace.comjocpr.com

Importance of Piperazine (B1678402) and Morpholine (B109124) Ring Systems in Chemical Design and Synthesis

Piperazine and morpholine are six-membered saturated heterocyclic rings that are considered "privileged scaffolds" in medicinal chemistry. scispace.comchemicalbook.com This designation is due to their frequent appearance in a wide array of biologically active compounds and their ability to impart favorable properties to a molecule. scispace.comchemicalbook.com

Piperazine is a six-membered ring containing two nitrogen atoms at opposite positions. ontosight.ai This structure provides a unique combination of properties that make it a valuable building block in drug design. chemicalbook.comspectrabase.com The two nitrogen atoms offer a large polar surface area and can act as hydrogen bond acceptors and donors, which often leads to improved water solubility and bioavailability of drug candidates. spectrabase.comnih.gov

The piperazine ring typically adopts a chair conformation, which provides a degree of structural rigidity while still allowing for conformational flexibility. chemicalbook.commdpi.com This flexibility can be crucial for a molecule's ability to bind effectively to its biological target. chemicalbook.commdpi.com The presence of two nitrogen atoms also allows for the introduction of various substituents at two distinct points, enabling the fine-tuning of a molecule's properties. chemicalbook.com

Morpholine is a six-membered saturated heterocycle containing both an amine and an ether functional group. researchgate.net The presence of the oxygen atom opposite the nitrogen atom gives morpholine a unique set of chemical properties. The ether group is generally chemically inert, while the secondary amine group imparts basic properties to the molecule. scispace.com However, the electron-withdrawing effect of the oxygen atom makes the nitrogen less basic and less nucleophilic compared to similar secondary amines like piperidine (B6355638).

This modulation of basicity, along with its polarity and ability to form hydrogen bonds, makes the morpholine ring a valuable component in drug design for enhancing solubility and other pharmacokinetic properties.

Positioning of Amidic Derivatives, with Specific Emphasis on 1,4-Bis(morpholinoacetyl)piperazine, in Contemporary Chemical Research

Amidic derivatives of piperazine and morpholine are a significant class of compounds in chemical research. The amide bond is a key structural feature in many biologically active molecules. In the case of this compound, the molecule combines three important structural motifs: a central piperazine ring, two morpholine rings, and two acetyl linkers that form amide bonds with the piperazine nitrogens.

This specific arrangement suggests a molecule with a high degree of polarity and multiple sites for hydrogen bonding, which could influence its solubility and interactions with biological macromolecules. The symmetrical nature of the molecule, with two identical morpholinoacetyl groups attached to the piperazine ring, presents an interesting case for studying conformational behavior and potential bivalent interactions with biological targets. While specific research on this compound is not extensively documented in publicly available literature, its structure represents a logical extension of the well-established use of piperazine and morpholine scaffolds in the design of new chemical entities.

Interactive Data Tables

Physicochemical Properties of Parent Scaffolds

| Property | Piperazine | Morpholine |

| Molecular Formula | C₄H₁₀N₂ | C₄H₉NO |

| Molecular Weight | 86.14 g/mol | 87.12 g/mol |

| Appearance | Colorless to white crystalline solid | Colorless liquid |

| Boiling Point | 146 °C | 128.3 °C |

| Melting Point | 106-110 °C | -4.9 °C |

| Solubility in Water | Soluble | Miscible |

Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C₁₆H₂₈N₄O₄ |

| Molecular Weight | 340.42 g/mol |

| Appearance | Expected to be a solid at room temperature |

| Solubility | Expected to have good solubility in polar solvents |

Expected ¹H NMR Spectral Data for this compound

| Protons | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| Piperazine ring protons | ~2.4 - 2.6 | Triplet | 8H |

| Acetyl CH₂ protons | ~3.2 - 3.4 | Singlet | 4H |

| Morpholine protons (next to N) | ~2.5 - 2.7 | Triplet | 8H |

| Morpholine protons (next to O) | ~3.6 - 3.8 | Triplet | 8H |

Expected ¹³C NMR Spectral Data for this compound

| Carbon | Expected Chemical Shift (ppm) |

| Piperazine ring carbons | ~50 - 55 |

| Acetyl CH₂ carbons | ~60 - 65 |

| Morpholine carbons (next to N) | ~53 - 58 |

| Morpholine carbons (next to O) | ~65 - 70 |

| Carbonyl carbon (C=O) | ~168 - 172 |

Structure

2D Structure

3D Structure

Properties

CAS No. |

22764-36-9 |

|---|---|

Molecular Formula |

C16H28N4O4 |

Molecular Weight |

340.42 g/mol |

IUPAC Name |

2-morpholin-4-yl-1-[4-(2-morpholin-4-ylacetyl)piperazin-1-yl]ethanone |

InChI |

InChI=1S/C16H28N4O4/c21-15(13-17-5-9-23-10-6-17)19-1-2-20(4-3-19)16(22)14-18-7-11-24-12-8-18/h1-14H2 |

InChI Key |

WBCDLWBJYSNKGA-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1C(=O)CN2CCOCC2)C(=O)CN3CCOCC3 |

Origin of Product |

United States |

Synthetic Methodologies for 1,4 Bis Morpholinoacetyl Piperazine and Analogous Structures

Direct Acylation Approaches for Amide Bond Formation

Direct acylation is a common and straightforward method for creating the amide linkages in 1,4-bis(morpholinoacetyl)piperazine. This typically involves the reaction of piperazine (B1678402) with a suitable morpholinoacetyl derivative.

Strategies Utilizing Carboxylic Acid Derivatives for N-Acylation of Piperazines

A primary strategy for the N-acylation of piperazine involves the use of activated carboxylic acid derivatives, such as acyl chlorides. For instance, the synthesis of 1,4-bis(chloroacetyl)piperazine, a key intermediate, is achieved by reacting piperazine with two equivalents of chloroacetyl chloride. nih.gov This intermediate can then be further reacted with morpholine (B109124) to yield the target compound. The reaction of piperazine with acyl chlorides or anhydrides is a well-established method for producing 1,4-disubstituted piperazines. muni.cz

Another approach involves the direct condensation of a carboxylic acid with piperazine. However, this reaction typically requires the use of coupling agents to activate the carboxylic acid and facilitate amide bond formation. nih.gov

Application of Coupling Reagents and Catalytic Systems in Amide Synthesis

To improve reaction efficiency and yield, various coupling reagents and catalytic systems are employed in amide synthesis. Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are frequently used to activate carboxylic acids for reaction with amines. peptide.com The addition of reagents like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) can minimize side reactions and racemization. peptide.comsigmaaldrich.com

Phosphonium-based coupling reagents like (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and uronium-based reagents like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) are also highly effective for amide bond formation. peptide.comsigmaaldrich.com These reagents are known for their high efficiency and ability to promote rapid reactions. peptide.com Catalysts such as 4-(dimethylamino)pyridine (DMAP) can also be used to enhance the rate of acylation.

Multi-Step Synthetic Pathways to the this compound Framework

Multi-step syntheses offer greater control over the substitution pattern of the piperazine ring and can be advantageous when direct acylation is not feasible or leads to low yields.

Preparation of Key Piperazine Intermediates

The synthesis of complex piperazine derivatives often begins with the preparation of specifically functionalized piperazine intermediates. A common strategy is the use of a protecting group on one of the piperazine nitrogens to allow for selective monosubstitution. nih.gov The tert-butyloxycarbonyl (Boc) group is a widely used protecting group that can be removed under acidic conditions. nih.govnih.gov For example, N-Boc-piperazine can be reacted with a suitable electrophile, followed by deprotection to yield a monosubstituted piperazine, which can then be further functionalized. mdpi.com

Another approach involves the synthesis of the piperazine ring itself from acyclic precursors. This can be achieved through methods like the cyclization of N,N'-dibenzylethylenediamine with a suitable dielectrophile. jocpr.com Reductive amination of appropriate precursors is another powerful tool for constructing the piperazine core. nih.gov

Sequential Functionalization and N-Substitution Reactions on Piperazine Core

Once a monosubstituted or otherwise functionalized piperazine intermediate is obtained, sequential reactions can be performed to introduce the desired substituents at the N1 and N4 positions. This stepwise approach is crucial for the synthesis of unsymmetrically substituted piperazines. researchgate.net

For the synthesis of this compound, a sequential approach could involve the reaction of piperazine with one equivalent of a morpholinoacetylating agent, followed by purification of the mono-acylated product. This intermediate would then be reacted with a second equivalent of the acylating agent to yield the final disubstituted product. This method, while potentially more laborious, can help to avoid the formation of byproducts and allow for the synthesis of analogs with different substituents on each nitrogen. researchgate.net

Green Chemistry Principles and Sustainable Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly and sustainable synthetic methods. unibo.it In the context of piperazine synthesis, this includes the use of greener solvents, catalysts, and reaction conditions.

One approach is the use of water as a solvent, which is a significant improvement over traditional organic solvents. For example, the cyclocondensation of 1-phenylethane-1,2-diol and ethylenediamine (B42938) in an aqueous medium using an iridium catalyst has been reported as a green method for piperazine synthesis. jocpr.comresearchgate.net The use of photoredox catalysis, particularly with organic photocatalysts, also represents a more sustainable approach to the functionalization of piperazines, as it can avoid the use of toxic and expensive transition-metal catalysts. mdpi.com

Atom Economy and Reaction Efficiency in this compound Synthesis

Atom economy is a core principle of green chemistry that evaluates the efficiency of a chemical reaction by measuring the proportion of reactant atoms that are incorporated into the final desired product. primescholars.com An ideal reaction would have a 100% atom economy, meaning no atoms are wasted as byproducts. primescholars.comrsc.org

In the context of synthesizing this compound, the atom economy would be calculated based on the molecular weights of the reactants (piperazine, morpholine, and an acetyl source) and the final product. The goal is to design a synthetic pathway that maximizes the incorporation of atoms from the starting materials into the target molecule. For instance, addition reactions are generally considered highly atom-economical. primescholars.com

Reaction efficiency is a broader concept that encompasses not only atom economy but also factors like chemical yield, reaction time, and energy consumption. primescholars.com A high-yielding and atom-economical synthesis is the ultimate goal for sustainable chemical production.

Solvent-Free and Environmentally Benign Methodologies (e.g., Catalysis with Clays)

In recent years, there has been a significant push towards developing environmentally friendly synthetic methods. This includes the use of solvent-free reaction conditions and heterogeneous catalysts like clays. researchgate.net

Solvent-free, or "neat," reactions offer several advantages, including reduced solvent waste, easier product purification, and often, faster reaction times. A study on the synthesis of 1,4-bis(methacryloyl)piperazine demonstrated a solvent-free condensation reaction catalyzed by an acid-activated clay, Maghnite-H+. researchgate.net This approach not only eliminated the need for a solvent but also utilized a reusable and environmentally benign catalyst. researchgate.net

Clays, as catalysts, offer benefits such as low cost, ease of handling, and the ability to be easily separated from the reaction mixture. researchgate.net Their acidic and basic sites can catalyze a variety of organic transformations, making them attractive alternatives to traditional homogeneous catalysts. researchgate.net

Optimization of Reaction Conditions for Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield and selectivity of a desired product. This involves systematically studying the influence of various parameters on the reaction outcome.

Influence of Solvent Systems and Temperature

The choice of solvent can significantly impact a chemical reaction by influencing reactant solubility, reaction rates, and even the reaction pathway. researchgate.netresearchgate.net For example, in the synthesis of certain heterocyclic compounds, screening various protic and aprotic solvents revealed that acetone (B3395972) provided the highest yield. researchgate.net In some cases, changing the solvent can dramatically alter the products formed. researchgate.net

Temperature is another critical parameter that affects reaction kinetics. Generally, increasing the temperature increases the reaction rate. However, there is often an optimal temperature for a given reaction, as further increases can lead to decomposition of reactants or products, resulting in a reduced yield. researchgate.net For instance, in a rhodium-catalyzed reaction, the yield increased with temperature up to 60 °C, but decreased at higher temperatures. researchgate.net

The following table illustrates the effect of solvent and temperature on the yield of a chemical reaction.

| Entry | Solvent | Temperature (°C) | Yield (%) |

| 1 | Dichloromethane | 25 | 45 |

| 2 | Toluene | 80 | 60 |

| 3 | Acetone | 60 | 55 |

| 4 | Acetonitrile | 60 | 50 |

| 5 | Methanol | 60 | 30 |

This table is illustrative and based on general findings in organic synthesis. Actual data for the synthesis of this compound may vary.

Catalyst Selection and Reaction Kinetics

The selection of an appropriate catalyst is paramount for achieving high efficiency and selectivity in many chemical transformations. Catalysts can significantly accelerate reaction rates and enable reactions to proceed under milder conditions.

In the synthesis of various organic compounds, a range of catalysts have been explored. For example, rhodium catalysts, particularly Rh₂(OAc)₄, have been shown to be effective in certain cyclization reactions, leading to significantly improved yields compared to uncatalyzed reactions. researchgate.net The stoichiometry of the catalyst can also play a crucial role, with an optimal catalyst loading often identified to maximize yield while minimizing cost. researchgate.net

The study of reaction kinetics provides insights into the mechanism of a reaction and how different factors, such as catalyst concentration and temperature, influence the reaction rate. This understanding is essential for optimizing the reaction conditions to achieve the desired outcome efficiently.

The table below shows the effect of different catalysts on the yield of a reaction.

| Entry | Catalyst | Yield (%) |

| 1 | None | <5 |

| 2 | Cu(OAc)₂ | 20 |

| 3 | Pd(OAc)₂ | 35 |

| 4 | Rh₂(OAc)₄ | 55 |

| 5 | RuCl₃ | 15 |

This table is illustrative and based on general findings in organic synthesis. Actual data for the synthesis of this compound may vary.

Chemical Reactivity and Transformation Studies of 1,4 Bis Morpholinoacetyl Piperazine

Stability Profile and Degradation Pathways

The stability of 1,4-Bis(morpholinoacetyl)piperazine is a critical aspect of its chemical profile, encompassing its resistance to hydrolysis, heat, and light.

Hydrolytic Stability of Amide Bonds

Amide bonds are generally characterized by significant hydrolytic stability under neutral conditions due to the resonance stabilization between the nitrogen lone pair and the carbonyl group. This stability is expected to be a key feature of this compound. However, under acidic or basic conditions, the amide linkages can undergo hydrolysis to yield the corresponding carboxylic acid and amine fragments.

The hydrolysis of the amide bonds in this compound would likely proceed through nucleophilic acyl substitution, catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: Protonation of the carbonyl oxygen would render the carbonyl carbon more electrophilic and susceptible to attack by a water molecule.

Base-Catalyzed Hydrolysis: Direct attack of a hydroxide (B78521) ion on the carbonyl carbon would form a tetrahedral intermediate, which would then collapse to yield the carboxylate and the amine.

Given the presence of two identical amide bonds, hydrolysis could potentially occur in a stepwise manner, first yielding an intermediate with one cleaved amide bond, followed by the cleavage of the second. The stability of related N-phenylpiperazine derivatives to hydrolysis has been studied, indicating that degradation is accelerated by both hydroxide and hydrogen ions isaacpub.org.

Table 1: General Conditions for Amide Hydrolysis

| Catalyst | General Conditions | Expected Products from this compound |

| Acid (e.g., HCl, H₂SO₄) | Aqueous solution, heat | Morpholine (B109124), Piperazine (B1678402), Acetic Acid |

| Base (e.g., NaOH, KOH) | Aqueous solution, heat | Morpholine, Piperazine, Acetate Salt |

Photochemical or Thermal Degradation Analysis

Thermal Stability:

The thermal stability of this compound is anticipated to be substantial, a characteristic shared by many N-substituted piperazine and morpholine derivatives. Studies on the thermal behavior of metal complexes with N-substituted piperazine and morpholine ligands have demonstrated high thermal stability, with decomposition often occurring in distinct steps, including the degradation of the organic ligands at elevated temperatures nih.gov. For instance, the thermal degradation of piperazine itself has been investigated extensively, with degradation being first order in piperazine and having a significant activation energy orgoreview.com. The thermal decomposition of 1,4-dinitropiperazine, a related derivative, has been shown to occur with the primary step being the cleavage of the N-N and C-N bonds nih.gov. It is plausible that the thermal degradation of this compound would initiate with the cleavage of the bonds within the piperazine ring or the morpholinoacetyl side chains at high temperatures.

Photochemical Stability:

The photochemical stability of a molecule is dependent on its ability to absorb light and the efficiency of the subsequent photochemical processes. In the absence of a significant chromophore that absorbs in the near-UV or visible region, this compound is expected to be relatively stable to photolytic degradation under normal light conditions. However, under UV irradiation, N-acyl amides can undergo photochemical reactions. For example, the photolysis of N-peptidyl-7-nitroindoline units, which are N-acyl amides, leads to the cleavage of the photoreactive amide bond nih.gov. Similarly, photochemical degradation of acetochlor, an N-acyl amide, proceeds via dehalogenation as the initial step nih.gov. The OH-initiated photo-oxidation of piperazine has been shown to proceed via both C-H and N-H abstraction, leading to various products nih.gov. Therefore, under high-energy UV light, this compound could potentially undergo degradation through pathways involving radical intermediates.

Reactivity at Amide Functionalities

The two amide groups in this compound are key sites for chemical transformations, including nucleophilic acyl substitution and reduction.

Nucleophilic Acyl Substitution Reactions and Derivatives

The amide groups in this compound are tertiary amides and, as such, are generally less reactive towards nucleophiles than other carboxylic acid derivatives like acyl chlorides or anhydrides. However, under appropriate conditions with strong nucleophiles, they can undergo nucleophilic acyl substitution. In such a reaction, a nucleophile would attack the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. The subsequent departure of the morpholine group would result in a new carbonyl compound.

The reaction of amines as nucleophiles with acyl chlorides and acid anhydrides is a common method for forming amides chemguide.co.uk. The reverse reaction, the attack of a nucleophile on the amide, is less common but can be achieved.

Table 2: Examples of Nucleophiles for Acyl Substitution on Amides

| Nucleophile | Potential Product after Reaction with this compound |

| Strong Amines (e.g., R-NH₂) | N,N'-Bis(N'-alkyl-acetylamino)piperazine |

| Grignard Reagents (R-MgX) | Ketones (after hydrolysis) |

| Organolithium Reagents (R-Li) | Ketones (after hydrolysis) |

Reductive Transformations of Amide Groups

The tertiary amide functionalities in this compound can be reduced to the corresponding amines using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a common reagent for this transformation, converting amides to amines by reducing the carbonyl group to a methylene (B1212753) group (-CH₂) orgoreview.comchemistrysteps.com. The reduction of primary, secondary, and tertiary amides to their corresponding amines is a well-established synthetic method chemistrysteps.com.

The reduction of this compound with a strong hydride reagent like LiAlH₄ would be expected to yield 1,4-bis(2-morpholinoethyl)piperazine. Other selective reducing agents, such as dialkylboranes and aminoborohydrides, can also be employed for the controlled reduction of tertiary amides to alcohols, aldehydes, or amines, depending on the specific reagent and reaction conditions acs.orgnih.govacs.org.

Table 3: Common Reducing Agents for Tertiary Amides

| Reducing Agent | Typical Product |

| Lithium Aluminum Hydride (LiAlH₄) | Amine |

| 9-Borabicyclo[3.3.1]nonane (9-BBN) | Amine |

| Disiamylborane | Aldehyde |

| Lithium Aminoborohydrides | Alcohol, Amine, or Aldehyde |

Transformations Involving the Piperazine Ring Nitrogens

The nitrogen atoms of the central piperazine ring in this compound are part of amide linkages. Due to the delocalization of the nitrogen lone pair of electrons into the adjacent carbonyl groups (amide resonance), these nitrogen atoms are significantly less nucleophilic and basic compared to the nitrogen atoms in unsubstituted piperazine.

Consequently, typical reactions of secondary amines, such as further alkylation at the piperazine nitrogens, would be considerably more difficult to achieve. While the N-monoalkylation of piperazine is a known process, it is often complicated by dialkylation google.com. In the case of this compound, the deactivating effect of the two acetylmorpholino groups would likely necessitate harsh reaction conditions for any transformation at the piperazine nitrogens. However, procedures for the N-alkylation of N-acetylpiperazine followed by hydrolysis have been reported as a method to synthesize N-alkylpiperazines, suggesting that under forcing conditions, reactions at the piperazine nitrogen might be possible researchgate.net.

Further N-Alkylation and N-Acylation Reactions

The piperazine ring in this compound possesses two tertiary nitrogen atoms. These nitrogens are part of amide linkages, which significantly influences their reactivity.

Further N-alkylation or N-acylation at the piperazine nitrogens is generally not expected under standard conditions. Tertiary amines, by their nature, lack the hydrogen atom necessary for these reactions to proceed via the typical nucleophilic substitution pathways that are common for primary and secondary amines. Any reaction with a potent alkylating agent would lead to the formation of a quaternary ammonium (B1175870) salt, a distinct type of chemical transformation that requires more forcing conditions.

The nitrogen atoms of the piperazine core are already acylated, forming stable amide bonds. The delocalization of the nitrogen lone pair into the adjacent carbonyl group reduces the nucleophilicity of these nitrogen atoms, rendering them even less susceptible to further reactions like alkylation or acylation. Studies on the synthesis of N-alkylpiperazines consistently show that these reactions are performed on piperazine itself (a secondary amine) or on mono-substituted piperazines that still possess a secondary amine function. google.com

| Reactant | Reaction Type | Expected Outcome for this compound | Comparative Outcome for Piperazine (Secondary Amine) |

|---|---|---|---|

| Alkyl Halide (e.g., CH₃I) | N-Alkylation | No reaction under standard conditions; potential for quaternization under harsh conditions. | Readily undergoes mono- and di-alkylation. |

| Acyl Chloride (e.g., CH₃COCl) | N-Acylation | No reaction due to the presence of tertiary amide nitrogens. | Forms N-acetyl or N,N'-diacetyl derivatives. |

Ring-Opening Reactions and Rearrangement Mechanisms

The piperazine ring is a stable six-membered heterocycle, and its ring-opening is not a common transformation under normal laboratory conditions. The stability is attributed to the low ring strain and the presence of strong carbon-nitrogen single bonds.

Literature on piperazine chemistry often details rearrangement reactions as a key strategy for the synthesis of the piperazine scaffold itself, rather than its degradation. bohrium.comresearchgate.netbenthamdirect.comtandfonline.com These synthetic routes, which include methods like the Diaza-Cope, Mumm, and Schmidt rearrangements, assemble the piperazine ring from various precursors, underscoring the thermodynamic stability of the resulting heterocyclic system. bohrium.comresearchgate.netbenthamdirect.comtandfonline.com

Cleavage of the piperazine ring in this compound would necessitate harsh conditions capable of breaking the robust C-N bonds. Such reactions are not typical and would likely lead to complex mixtures of degradation products. There is no evidence in the surveyed literature to suggest that this compound is prone to specific rearrangement mechanisms under normal conditions.

| Rearrangement Reaction | General Description | Relevance to this compound |

|---|---|---|

| Diaza-Cope Rearrangement | A sigmatropic rearrangement used to form nitrogen-containing rings. | A synthetic method for the piperazine core, not a reaction of the final product. bohrium.com |

| Mumm Rearrangement | An acyl group transfer reaction that can be part of a piperazine synthesis sequence. bohrium.combenthamdirect.com | A synthetic method for the piperazine core, not a reaction of the final product. bohrium.combenthamdirect.com |

| Schmidt Rearrangement | Reaction of a carbonyl compound with hydrazoic acid, can be adapted for heterocycle synthesis. bohrium.combenthamdirect.com | A synthetic method for the piperazine core, not a reaction of the final product. bohrium.combenthamdirect.com |

Reactivity of the Morpholine Moieties

The morpholine ring is another key structural feature of this compound. Like piperazine, morpholine is a stable six-membered heterocycle and is a common building block in medicinal chemistry due to its favorable properties and general stability. acs.orgresearchgate.netnih.govnih.gov

Heterocyclic Ring Reactivity and Potential for Functionalization

The morpholine rings in this compound are connected to the central piperazine core via an N-acetyl linker. This means the nitrogen atom of each morpholine ring is a tertiary amine. Similar to the piperazine nitrogens, these are largely unreactive towards further alkylation or acylation under standard conditions. biosynce.com The oxygen atom within the morpholine ring is an ether linkage, which is generally inert to a wide range of chemical conditions, except for cleavage by strong acids like HBr or HI at high temperatures.

Functionalization of the morpholine ring itself is challenging without disrupting the ring. While some advanced methods exist for the oxidative ring-opening of certain morpholine derivatives, these require specific catalysts or harsh oxidants and are not considered general transformations. google.com Therefore, the morpholine rings in this compound are expected to be highly stable moieties.

| Heteroatom | Chemical Nature | Expected Reactivity in this compound |

|---|---|---|

| Nitrogen | Tertiary Amine | Low nucleophilicity; unreactive to standard alkylation/acylation. biosynce.com |

| Oxygen | Ether | Generally inert; cleavage requires very strong acids and harsh conditions. |

Selective Modifications of the Morpholine Acetyl Linker

The acetyl linker, specifically the methylene group (-CH₂-) adjacent to the carbonyl of the piperazine amide, represents a potential site for chemical modification. This position is the α-carbon to the carbonyl group.

With the use of a sufficiently strong base, it may be possible to deprotonate this α-carbon to form an enolate intermediate. This enolate could then, in principle, react with various electrophiles, allowing for the introduction of new functional groups at this position. However, the acidity of these protons is relatively low, and achieving selective deprotonation without side reactions could be challenging.

Another potential transformation is the cleavage of the amide bond within the linker (N-deacetylation). This typically requires harsh conditions, such as strong acid or base hydrolysis at elevated temperatures, which might also affect other parts of the molecule. More selective, milder methods for N-deacetylation have been developed for complex molecules like aminosugars, but their applicability to this specific substrate has not been reported. d-nb.info

| Reaction Site | Proposed Reaction | Required Reagents/Conditions | Potential Outcome |

|---|---|---|---|

| α-Carbon (-CH₂-) | Enolate Formation and Alkylation | Strong base (e.g., LDA), followed by an electrophile (e.g., alkyl halide). | Introduction of a substituent on the carbon adjacent to the piperazine amide carbonyl. |

| Amide Bond (N-C=O) | Hydrolysis (N-deacetylation) | Strong acid or base, high temperature. | Cleavage of the morpholinoacetyl group from the piperazine ring. |

Advanced Structural Characterization and Spectroscopic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise chemical environment and connectivity of atoms within 1,4-bis(morpholinoacetyl)piperazine.

¹H NMR and ¹³C NMR for Chemical Environment and Connectivity

Due to the molecule's symmetry, the ¹H and ¹³C NMR spectra are expected to be relatively simple.

¹H NMR: The proton NMR spectrum would likely display three distinct signals corresponding to the protons of the piperazine (B1678402) ring, the methylene (B1212753) protons of the acetyl group, and the protons of the morpholine (B109124) rings. The protons on the piperazine ring would appear as a singlet. The methylene protons of the two acetyl groups (-CO-CH₂-) would also produce a singlet. The protons of the two morpholine rings would likely appear as two distinct triplets, corresponding to the methylene groups adjacent to the oxygen and nitrogen atoms.

¹³C NMR: The carbon-13 NMR spectrum would similarly reflect the molecule's symmetry. Distinct signals would be anticipated for the carbon atoms of the piperazine ring, the carbonyl carbon of the acetyl group, the methylene carbon of the acetyl group, and the two different types of carbon atoms within the morpholine rings.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Piperazine Ring Protons (-CH₂-) | Singlet | ~45-55 |

| Acetyl Methylene Protons (-CO-CH₂-) | Singlet | ~60-70 |

| Morpholine Protons (-N-CH₂-) | Triplet | ~50-60 |

| Morpholine Protons (-O-CH₂-) | Triplet | ~65-75 |

| Carbonyl Carbon (-C=O) | - | ~165-175 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complete Assignment

To unambiguously assign all proton and carbon signals, two-dimensional NMR experiments are crucial.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal correlations between protons that are coupled to each other. For instance, it would show a cross-peak between the two different methylene proton signals of the morpholine ring, confirming their adjacent relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link each proton signal to its corresponding carbon signal, for example, connecting the piperazine proton signal to the piperazine carbon signal.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry would be used to determine the exact mass of the protonated molecule [M+H]⁺ with high accuracy. This allows for the unambiguous determination of the molecular formula, C₁₆H₂₈N₄O₄, by comparing the measured mass to the calculated theoretical mass.

Fragmentation Pattern Analysis (MSn) for Structural Insights

Tandem mass spectrometry (MSⁿ) provides detailed structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. The fragmentation of this compound would likely proceed through cleavage of the amide bonds and fragmentation of the piperazine and morpholine rings. Key fragmentation pathways would involve the loss of a morpholinoacetyl group or the cleavage of the piperazine ring, leading to characteristic fragment ions that can be used to piece together the molecular structure.

Interactive Data Table: Predicted Key MS Fragmentation Ions

| m/z (mass-to-charge ratio) | Proposed Fragment Structure |

| [M+H]⁺ | Protonated this compound |

| [M - (morpholinoacetyl) + H]⁺ | Loss of one morpholinoacetyl group |

| [morpholinoacetyl]⁺ | The morpholinoacetyl cation |

| [piperazine+acetyl]⁺ fragments | Fragments arising from cleavage of the piperazine ring |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the amide functional groups, typically appearing in the region of 1630-1680 cm⁻¹. Other characteristic bands would include C-N stretching vibrations for the piperazine and morpholine rings, and C-O-C stretching for the ether linkage in the morpholine rings.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. While the C=O stretch would also be visible, non-polar bonds, such as the C-C and C-H bonds of the aliphatic rings, would give rise to strong signals.

Interactive Data Table: Predicted IR and Raman Vibrational Frequencies

| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| Amide C=O Stretch | 1630-1680 (Strong) | 1630-1680 (Moderate) |

| C-N Stretch | 1100-1350 (Moderate) | 1100-1350 (Weak) |

| C-O-C Stretch (Ether) | 1070-1150 (Strong) | 1070-1150 (Weak) |

| C-H Stretch (Aliphatic) | 2850-3000 (Strong) | 2850-3000 (Strong) |

X-ray Crystallography for Solid-State Structure Determination

The definitive three-dimensional arrangement of atoms and molecules in the crystalline solid state is determined through X-ray crystallography. This powerful analytical technique provides precise information on bond lengths, bond angles, and torsion angles, which collectively define the conformation of the molecule. Furthermore, it elucidates the packing of molecules within the crystal lattice and reveals the nature and geometry of intermolecular interactions that stabilize the crystal structure.

As of the latest literature search, a specific crystal structure for this compound has not been deposited in publicly accessible crystallographic databases. However, to provide insight into the probable solid-state conformation and intermolecular interactions, the crystal structure of the closely related compound, 1,4-diacetylpiperazine , can be examined as a structural analogue. The replacement of the morpholino groups with methyl groups in 1,4-diacetylpiperazine simplifies the structure but retains the core piperazine-1,4-diyl-diethanone framework, offering valuable information on the conformational preferences of the central piperazine ring and the orientation of the acetyl substituents.

The Crystallography Open Database (COD) contains entries for 1,4-diacetylpiperazine, which can be used for this analysis. nih.gov

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

The crystal packing of a compound is governed by the intricate network of intermolecular interactions that dictate how individual molecules are arranged in the crystal lattice. These interactions, though weaker than covalent bonds, are fundamental to the stability and physical properties of the crystalline solid.

In the case of 1,4-diacetylpiperazine, as a structural analogue for this compound, the primary intermolecular interactions are expected to be van der Waals forces and weak C—H···O hydrogen bonds. The absence of strong hydrogen bond donors (like N-H or O-H) in 1,4-diacetylpiperazine means that classical hydrogen bonding does not play a dominant role in its crystal packing. Instead, the crystal lattice is stabilized by a network of weaker interactions. researchgate.net

Due to the absence of aromatic rings in this compound, π-stacking interactions are not expected to be a feature of its crystal packing.

The following table summarizes the key intermolecular interactions that could be anticipated in the crystal structure of this compound based on the analysis of its structural components and related compounds.

| Interaction Type | Potential Donor | Potential Acceptor | Significance in Crystal Packing |

| Weak C-H···O Hydrogen Bonds | C-H groups on piperazine and morpholine rings | Carbonyl oxygen atoms, Morpholine oxygen atoms | Likely to be a significant contributor to the crystal lattice stability, directing the relative orientation of molecules. |

| van der Waals Forces | All atoms | All atoms | Provides the general cohesive force holding the molecules together in the crystal. |

Conformational Analysis in the Crystalline State

The conformation of a molecule in the solid state is its three-dimensional shape as it exists within the crystal lattice. This conformation is influenced by a combination of intramolecular forces (such as steric hindrance and electronic effects) and intermolecular forces within the crystal.

For this compound, the central piperazine ring is expected to adopt a chair conformation, which is the most stable conformation for six-membered saturated rings. This is observed in the crystal structure of the analogue, 1,4-diacetylpiperazine, where the piperazine ring adopts a chair conformation with the acetyl groups attached to the nitrogen atoms. researchgate.net In this conformation, the substituents on the nitrogen atoms can be either axial or equatorial. In 1,4-diacetylpiperazine, the acetyl groups are found in a pseudo-equatorial orientation to minimize steric hindrance.

The amide bonds connecting the acetyl groups to the piperazine nitrogen atoms are expected to be planar due to the delocalization of the nitrogen lone pair into the carbonyl group. This planarity restricts rotation around the N-C(O) bond. The orientation of the morpholinoacetyl groups relative to the piperazine ring will be a key conformational feature. It is anticipated that the bulky morpholinoacetyl groups will also adopt equatorial positions to minimize steric clashes.

The following table presents key conformational features anticipated for this compound in the solid state, based on the analysis of its constituent parts and the analogue 1,4-diacetylpiperazine.

| Structural Unit | Expected Conformation | Key Torsion Angles |

| Piperazine Ring | Chair | C-N-C-C, N-C-C-N |

| Morpholine Rings | Chair | C-O-C-C, O-C-C-N |

| Amide Linkages | Planar | C-N-C=O |

| Acetyl Groups | Pseudo-equatorial attachment to piperazine | C-C-N-C(O) |

Computational Chemistry and Theoretical Investigations of 1,4 Bis Morpholinoacetyl Piperazine

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, derived from its electronic structure. For 1,4-Bis(morpholinoacetyl)piperazine, methods like Density Functional Theory (DFT) are particularly valuable. DFT offers a balance between computational cost and accuracy, making it a common choice for molecules of this size.

Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO)

The electronic character of this compound is dictated by the arrangement of its molecular orbitals. Key among these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

In this compound, the HOMO is likely to be localized on the electron-rich regions, such as the nitrogen atoms of the piperazine (B1678402) and morpholine (B109124) rings. The LUMO, conversely, would be expected to be distributed over the carbonyl groups of the acetyl moieties, which act as electron-withdrawing groups. Theoretical calculations can provide precise energy values for these orbitals and visualize their spatial distribution.

Table 1: Hypothetical Frontier Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -0.8 |

| HOMO-LUMO Gap | 5.7 |

Note: The data in this table is illustrative and represents typical values for similar organic molecules. Actual values would require specific DFT calculations.

Electrostatic Potential Surface Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution on a molecule. This map is crucial for predicting how the molecule will interact with other chemical species. Regions of negative electrostatic potential (typically colored red or yellow) indicate areas rich in electrons and are susceptible to electrophilic attack. Conversely, areas of positive potential (colored blue) are electron-deficient and are likely sites for nucleophilic attack.

For this compound, the MEP surface would be expected to show significant negative potential around the oxygen atoms of the carbonyl and morpholine groups. The hydrogen atoms on the piperazine and morpholine rings would exhibit positive potential. This information is invaluable for predicting non-covalent interactions, such as hydrogen bonding, which are critical in biological systems and crystal packing.

Conformational Analysis and Energy Landscapes

The flexibility of the piperazine and morpholine rings, along with the rotatable bonds of the acetyl groups, means that this compound can adopt numerous conformations. Understanding the relative energies of these conformers is essential, as the molecule's biological activity is often tied to a specific three-dimensional shape.

Molecular Mechanics and Molecular Dynamics Simulations

While QM methods are highly accurate, they are computationally expensive for exploring the vast conformational space of a flexible molecule. Molecular Mechanics (MM) offers a more efficient alternative. Using classical force fields, MM can rapidly calculate the potential energy of thousands of different conformations.

Molecular Dynamics (MD) simulations build upon this by introducing temperature and simulating the movement of the molecule over time. An MD simulation of this compound in a solvent, such as water, can reveal how the molecule behaves in a more realistic environment. It can show how the piperazine and morpholine rings interconvert between chair and boat conformations and how the side chains move and interact with the solvent.

Torsional Angle Analysis and Preferred Conformations

A key aspect of conformational analysis is the study of torsional angles (dihedral angles) around rotatable bonds. In this compound, the rotation around the amide bond (N-C=O) is particularly important due to its partial double-bond character, which can lead to distinct cis and trans isomers. researchgate.net Furthermore, the piperazine ring typically adopts a chair conformation, which minimizes steric strain. nih.gov

By systematically rotating key bonds and calculating the energy at each step, a potential energy surface can be constructed. The minima on this surface correspond to the most stable conformations. For N-acylated piperazines, the chair conformation of the piperazine ring is generally the most stable. researchgate.netnih.gov

Table 2: Key Torsional Angles in a Stable Conformation of this compound

| Torsional Angle | Atoms Involved | Angle (degrees) |

| ω1 | Cα-C-N-Cβ (Amide) | 180 (trans) |

| ω2 | Cγ-C-N-Cδ (Amide) | 180 (trans) |

| τ1 | C-N-C-C (Piperazine) | -60 (gauche) |

| τ2 | N-C-C-N (Piperazine) | +60 (gauche) |

Note: This table presents idealized torsional angles for a hypothetical stable conformer. The actual values would be determined through computational analysis.

Reaction Mechanism Predictions and Transition State Theory

Computational chemistry can also be used to explore the potential chemical reactions involving this compound. For instance, the hydrolysis of the amide bonds is a reaction of significant interest. Using QM methods, the entire reaction pathway can be mapped out, from reactants to products, including the high-energy transition state.

According to transition state theory, the energy barrier of the transition state determines the rate of the reaction. By calculating this barrier, chemists can predict how readily a reaction will occur. For the hydrolysis of the amide bond in this compound, the mechanism would likely involve the nucleophilic attack of a water molecule on the carbonyl carbon, followed by the breaking of the carbon-nitrogen bond. Computational studies can provide a detailed, step-by-step understanding of this process, including the energies of all intermediates and transition states. This is crucial for understanding the molecule's stability and potential degradation pathways.

Global Chemical Reactivity Descriptors

The foundation of these descriptors lies in the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of a molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. uobasrah.edu.iq The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. uobasrah.edu.iqresearchgate.net A larger energy gap suggests higher stability and lower reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. uobasrah.edu.iq

From the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated to further characterize the molecule's properties. These include ionization potential, electron affinity, electronegativity, chemical hardness, and chemical softness.

Detailed Research Findings

In the absence of direct computational data for this compound, a discussion of the expected findings can be based on analogous structures studied in the literature, such as 1,4-diformyl-piperazine. sid.ir A computational analysis would typically involve optimizing the molecular geometry of this compound to its lowest energy state. Following this, calculations would determine the HOMO and LUMO energies.

The presence of electron-rich morpholine and amide functionalities would likely influence the electronic properties significantly. The nitrogen and oxygen atoms in the morpholino groups, as well as the carbonyl oxygen atoms, would be expected to be primary sites for electrophilic attack, which would be reflected in the distribution of the HOMO. Conversely, the LUMO might be distributed over the piperazine ring and the acetyl groups.

The substitution of different functional groups on the piperazine ring is known to cause changes in molecular shape, electronic potentials, and the distribution of partial charges, as well as the HOMO and LUMO energies. sid.ir Therefore, a detailed theoretical study on this compound would provide valuable data on how the morpholinoacetyl substituents modulate the reactivity of the core piperazine structure.

The following table outlines the key global chemical reactivity descriptors and their significance.

| Descriptor | Formula | Significance |

| HOMO Energy (EHOMO) | - | Represents the electron-donating ability of a molecule. |

| LUMO Energy (ELUMO) | - | Represents the electron-accepting ability of a molecule. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates the chemical reactivity and kinetic stability. A larger gap implies higher stability. uobasrah.edu.iq |

| Ionization Potential (I) | -EHOMO | The minimum energy required to remove an electron from a molecule. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added to a molecule. |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the tendency of a molecule to attract electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures the resistance of a molecule to change its electron configuration. Hard molecules have a large energy gap. uobasrah.edu.iq |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness; soft molecules are more reactive. uobasrah.edu.iq |

| Electrophilicity Index (ω) | χ2 / (2η) | Measures the propensity of a species to accept electrons. |

Such computational studies are invaluable for understanding the intrinsic chemical nature of a compound like this compound, providing a theoretical basis for its potential interactions and applications.

Design and Synthesis of Derivatives and Analogues of 1,4 Bis Morpholinoacetyl Piperazine

Systematic Modifications of the Piperazine (B1678402) Core

The piperazine ring serves as a central, symmetrical scaffold in 1,4-Bis(morpholinoacetyl)piperazine. Its modification is a key strategy for diversifying the parent molecule. These modifications can be broadly categorized into substitutions on the ring's carbon atoms and variations of the substituents on the nitrogen atoms.

Introduction of Substituents on Ring Carbons

While the majority of piperazine-containing drugs feature substitutions exclusively at the nitrogen positions, recent advancements in synthetic chemistry have enabled the direct functionalization of the carbon atoms of the piperazine ring. mdpi.comresearchgate.net This opens up new avenues for creating structural diversity and exploring three-dimensional chemical space. mdpi.com Traditional methods for introducing substituents at the carbon positions are often lengthy and limited by the availability of starting materials. mdpi.com However, modern C–H functionalization techniques provide more direct and efficient routes. mdpi.comresearchgate.net

Key methods for piperazine C-H functionalization include:

Photoredox Catalysis : This method uses light-absorbing catalysts, such as iridium or ruthenium complexes, to activate the C-H bonds of the piperazine ring. This allows for the introduction of various substituents, including aryl, vinyl, and heteroaryl groups. mdpi.com

Direct C–H Lithiation : This approach involves the use of strong bases, like organolithium reagents, to deprotonate a C-H bond on an N-Boc-protected piperazine. The resulting organometallic intermediate can then react with a variety of electrophiles to introduce new substituents. mdpi.com

Michael Addition : Late-stage modifications of the piperazine core can be achieved using Michael acceptors as alkylating reagents under photoredox conditions. mdpi.com

| Method | Description | Type of Substituent Introduced | Reference |

|---|---|---|---|

| Photoredox Catalysis | Uses a photocatalyst (e.g., iridium or ruthenium complexes) to activate C-H bonds for substitution. | Aryl, Vinyl, Heteroaryl | mdpi.com |

| Direct C–H Lithiation | Involves deprotonation of an N-Boc-protected piperazine C-H bond with a strong base, followed by reaction with an electrophile. | Various alkyl and aryl groups | mdpi.com |

| Michael Addition | Utilizes Michael acceptors as alkylating reagents, often under photoredox conditions, for late-stage modification. | Alkyl groups | mdpi.com |

These strategies enable the synthesis of piperazine derivatives with defined substitution patterns, expanding the utility of the piperazine scaffold in medicinal chemistry research. mdpi.com

Variation of N-Substituents Beyond Morpholinoacetyl Groups

A more common and synthetically accessible strategy involves replacing the morpholinoacetyl groups at the N1 and N4 positions of the piperazine ring with a wide array of other functionalities. The nitrogen atoms of the piperazine core improve the pharmacokinetic features of drug candidates due to their appropriate pKa, which can increase water solubility and bioavailability. tandfonline.comnih.gov Modifying the N-substituents allows for the fine-tuning of these properties.

Synthetic approaches to N-substituted piperazines are well-established and include:

N-Alkylation : This involves the reaction of a piperazine with alkyl halides or sulfonates, or through reductive amination. nih.gov

N-Arylation : Methods like the Buchwald-Hartwig amination allow for the coupling of piperazines with aryl halides to form N-aryl derivatives. nih.gov

Acylation and Sulfonylation : Piperazine nitrogens can readily react with acyl chlorides or sulfonyl chlorides to form amide or sulfonamide linkages, respectively. mdpi.com

A diverse range of substituents has been incorporated onto the piperazine nitrogen atoms, leading to compounds with varied chemical properties. For instance, novel chalcone-dithiocarbamate hybrids have been synthesized where substituents on the piperazine unit are crucial for their activity. nih.gov In other studies, N-methylpiperazine and N-phenylpiperazine moieties have been incorporated into complex heterocyclic systems. nih.govnih.gov Furthermore, piperazine sulfonamide derivatives have been synthesized and evaluated for various biological activities. mdpi.com

| Substituent Type | Example Group | Synthetic Precursor/Method | Reference |

|---|---|---|---|

| Alkyl | Methyl, Ethyl | Alkyl halides, Reductive amination | nih.gov |

| Aryl | Phenyl, Substituted Phenyl | Aryl halides (Buchwald-Hartwig amination) | nih.gov |

| Acyl | Chalcone derivatives | Acyl chlorides | nih.gov |

| Sulfonyl | Phenylsulfonyl, Toluenesulfonyl | Sulfonyl chlorides | mdpi.com |

| Heterocyclic | β-Carboline | Coupling with heterocyclic halides | mdpi.com |

Alterations of the Morpholine (B109124) Moieties

The morpholine rings in this compound are also key targets for chemical modification. The morpholine heterocycle is frequently used in medicinal chemistry to improve the pharmacokinetic profile of molecules, as it can enhance solubility and metabolic stability. nih.govresearchgate.net

Functionalization of the Morpholine Ring

Direct functionalization of the morpholine ring allows for the introduction of substituents that can modulate the molecule's properties without replacing the entire ring. The development of diverse synthetic strategies to access functionalized variants of morpholine is of great significance. researchgate.net One strategy involves the synthesis of α-functionalized morpholines, which can be further elaborated, for instance, by installing a second substituent in the α′-position. researchgate.net These methods provide access to libraries of bioactive molecules for drug discovery projects. nih.gov

Ring Transformations or Replacement with Other Heterocycles

Bioisosteric replacement is a powerful strategy in drug design where one functional group is replaced by another with similar physical or chemical properties. nih.gov The morpholine moiety can be replaced with various other heterocyclic rings to advantageously alter properties like lipophilicity and metabolic stability. enamine.netenamine.net

The design of morpholine analogues is an active area of research, with libraries of bioisosteres being developed. enamine.netenamine.net Common replacements for the morpholine ring include:

Piperidine (B6355638) : This saturated heterocycle removes the oxygen atom, altering the hydrogen bonding capacity and polarity of the molecule. nih.govnih.gov

N-Substituted Piperazines : Replacing morpholine with another piperazine ring introduces an additional basic nitrogen, which can significantly impact solubility and receptor interactions. nih.govnih.gov

Spirocyclic and Bridged Analogues : To increase the three-dimensionality and improve solubility, morpholine can be replaced by spirocyclic systems (like spiro-oxetanes) or bridged bicyclic structures. enamine.net These replacements can lead to improved physicochemical properties.

Other Heterocycles : A wide range of other heterocyclic systems can be considered as morpholine bioisosteres, depending on the desired properties.

| Bioisostere | Key Structural Change | Potential Impact on Properties | Reference |

|---|---|---|---|

| Piperidine | Replacement of ring oxygen with a CH₂ group. | Decreased polarity, altered H-bond accepting ability. | nih.govnih.gov |

| Thiomorpholine | Replacement of ring oxygen with a sulfur atom. | Altered polarity, size, and metabolic profile. | enamine.net |

| Spiro-oxetane | Replaces the morpholine with a spirocyclic ether. | Increased sp³ character, improved solubility. | |

| N-Substituted Piperazine | Introduces a second nitrogen atom in the ring. | Increased basicity, potential for dual substitution. | nih.govnih.gov |

| Bridged Bicyclic Amines | Creates a more rigid, three-dimensional structure. | Conformational restriction, altered binding geometry. | enamine.net |

Modifications of the Acetyl Linker

Strategies for modifying the linker include:

Homologation : The length of the linker can be extended by inserting additional methylene (B1212753) (-CH₂-) units, for example, by using 3-chloropropionyl chloride instead of chloroacetyl chloride in the synthesis. This alters the distance and spatial relationship between the piperazine and morpholine moieties.

Introduction of Rigidity : Incorporating double bonds or small rings within the linker can restrict conformational flexibility, which may lead to more specific interactions with biological targets.

Altering the Amide Bond : The amide bond within the linker is a key structural feature. Linking a piperazine ring via an amide bond can be a strategy to improve metabolic stability by preventing N-dealkylation reactions. rsc.orgrsc.org The electronic properties of this bond can be modulated by nearby substituents. For instance, acetylation of a piperazine nitrogen reduces its basicity due to the electron-withdrawing character of the acetyl group. rsc.orgrsc.org

Complete Replacement : The entire acetyl linker can be replaced with other chemical groups to fundamentally change the connection between the core and peripheral rings. For example, in the synthesis of certain hybrids, 1,4-bis(chloroacetyl)piperazine is used as a starting material, and the subsequent reactions transform the chloroacetyl portion into a more complex thiazole-based linker. nih.gov

The insertion of a piperazine moiety into linker units of more complex molecules, such as PROTACs, is a widely used strategy to improve rigidity and increase solubility upon protonation. rsc.orgnih.gov The chemical groups adjacent to the piperazine significantly affect its pKa, demonstrating the importance of the linker's chemical environment. rsc.orgnih.gov

Homologation or Introduction of Unsaturated Bonds

Homologation of the acetyl spacer in this compound, which involves the extension of the carbon chain between the piperazine and morpholine rings, can be achieved through multi-step synthetic sequences. One plausible approach begins with the acylation of piperazine with a longer chain ω-halo acyl chloride (e.g., 3-chloropropionyl chloride or 4-chlorobutyryl chloride) to yield the corresponding 1,4-bis(ω-haloacyl)piperazine. Subsequent nucleophilic substitution with morpholine would afford the desired homologated derivatives.

The introduction of unsaturated bonds into the spacer can be accomplished through various established organic synthesis methodologies. For instance, an allylic spacer could be introduced by reacting 1,4-bis(chloroacetyl)piperazine with an appropriate unsaturated nucleophile. Alternatively, a precursor containing a hydroxyl group could be synthesized, followed by dehydration to introduce a double bond. Another approach involves the use of unsaturated acyl chlorides, such as acryloyl chloride or crotonyl chloride, in the initial acylation of piperazine, followed by the addition of morpholine to the double bond via a Michael addition, if the reactivity is favorable, or by other means of functionalization.

Below is a hypothetical synthetic scheme for the preparation of a homologated and an unsaturated derivative of this compound.

| Derivative | Synthetic Precursor 1 | Synthetic Precursor 2 | Reaction Type | Hypothetical Product |

| Homologated Analogue | 1,4-Bis(3-chloropropionyl)piperazine | Morpholine | Nucleophilic Substitution | 1,4-Bis(3-morpholinopropanoyl)piperazine |

| Unsaturated Analogue | Piperazine | Crotonyl chloride | Acylation | 1,4-Dicrotonoylpiperazine |

| Unsaturated Analogue | 1,4-Dicrotonoylpiperazine | Morpholine | Michael Addition | 1,4-Bis(3-morpholinobutanoyl)piperazine |

Incorporation of Aromatic or Heteroaromatic Spacers

The incorporation of aromatic or heteroaromatic spacers between the piperazine and morpholine moieties can significantly influence the molecule's conformation and electronic properties. A common strategy to achieve this involves the use of haloacetyl derivatives of aromatic or heteroaromatic compounds as the acylating agent for piperazine. For example, reacting piperazine with 2-bromo-2-phenylacetyl chloride would introduce a phenyl group adjacent to the piperazine ring. Subsequent reaction with morpholine would yield a 1,4-bis(morpholino(phenyl)acetyl)piperazine derivative.

Similarly, heteroaromatic spacers can be introduced using analogous heteroaromatic acyl chlorides. For instance, a pyridyl spacer could be incorporated by using a chloroacetylpyridine derivative. The choice of the aromatic or heteroaromatic ring and its substitution pattern allows for fine-tuning of the electronic properties of the resulting molecule.

The following table outlines a proposed synthetic approach for incorporating aromatic and heteroaromatic spacers.

| Spacer Type | Acylating Agent | Intermediate | Final Nucleophile | Hypothetical Product |

| Aromatic | 2-Bromo-2-phenylacetyl chloride | 1,4-Bis(2-bromo-2-phenylacetyl)piperazine | Morpholine | 1,4-Bis(2-morpholino-2-phenylacetyl)piperazine |

| Heteroaromatic | 2-Chloroacetylpyridine hydrochloride | 1,4-Bis(2-(pyridin-2-yl)-2-oxoacetyl)piperazine | Morpholine | 1,4-Bis(2-morpholino-2-(pyridin-2-yl)acetyl)piperazine |

Structure-Reactivity Relationships in this compound Derivatives (focus on chemical outcomes)

The chemical reactivity of this compound derivatives is intrinsically linked to their molecular structure. Modifications to the spacer connecting the piperazine and morpholine rings, as described in the previous sections, can lead to significant changes in chemical outcomes such as susceptibility to hydrolysis, cyclization reactions, and redox stability.

Hydrolysis: The amide bonds in 1,4-diacylpiperazines are susceptible to hydrolysis under acidic or basic conditions. The rate of hydrolysis can be influenced by the steric and electronic nature of the substituents on the acetyl group. For instance, the introduction of bulky aromatic spacers may sterically hinder the approach of water or hydroxide (B78521) ions, thereby decreasing the rate of hydrolysis compared to the parent compound. Conversely, electron-withdrawing groups on an aromatic spacer could increase the electrophilicity of the amide carbonyl carbon, potentially accelerating hydrolysis.

Cyclization Reactions: Derivatives synthesized from 1,4-bis(haloacetyl)piperazine can undergo intramolecular cyclization reactions. For example, if a nucleophilic group is present on a substituent attached to the acetyl moiety, it could potentially displace the halogen to form a new heterocyclic ring. The propensity for such cyclization reactions would be highly dependent on the length and flexibility of the spacer (homologation) and the nature of the participating functional groups.

Redox Stability: The introduction of unsaturated bonds or certain aromatic/heteroaromatic spacers can introduce sites susceptible to oxidation or reduction. For example, a carbon-carbon double bond in the spacer could be oxidized under appropriate conditions. The presence of electron-rich aromatic rings might also increase the susceptibility of the molecule to oxidative reactions.

The following table summarizes the potential influence of structural modifications on the chemical reactivity of this compound derivatives.

| Structural Modification | Anticipated Effect on Reactivity | Potential Chemical Outcome |

| Homologation of the acetyl spacer | Increased conformational flexibility. | May alter the rate of intramolecular reactions by changing the proximity of reactive groups. |

| Introduction of an unsaturated bond in the spacer | Introduction of a site for electrophilic addition or oxidation. | Can undergo reactions such as hydrogenation, halogenation, or epoxidation. |

| Incorporation of an aromatic spacer | Increased steric bulk and potential for electronic effects. | May decrease the rate of hydrolysis due to steric hindrance; electronic effects can either stabilize or destabilize the amide bond. |

| Incorporation of a heteroaromatic spacer | Introduction of basic or acidic sites and potential for coordination chemistry. | The heteroatoms can act as sites for protonation, alkylation, or coordination to metal ions, influencing the overall reactivity. |

It is important to note that the specific chemical outcomes will be highly dependent on the exact nature of the introduced functional groups and the reaction conditions employed. Detailed experimental studies would be necessary to fully elucidate the structure-reactivity relationships for this class of compounds.

As Building Blocks and Intermediates in Complex Organic Synthesis

Currently, there is no scientific literature available that specifically describes the use of this compound as a foundational building block or an intermediate in the synthesis of complex organic molecules.

No published studies have demonstrated the successful use of this compound as a starting material for the construction of new and complex heterocyclic systems.

The Ugi reaction and other multicomponent reactions are powerful tools in synthetic chemistry for generating molecular diversity. While various piperazine derivatives have been successfully employed in such reactions to create extensive compound libraries, there are no specific documented instances of this compound participating in these transformations. nih.govnih.gov

Potential as Ligands in Coordination Chemistry (non-biological)

The potential of this compound as a ligand in non-biological coordination chemistry has not been explicitly investigated in the available scientific literature.

There is a lack of experimental data and published research on the chelation properties of this compound with various transition metal ions. The coordination modes and stability of any potential metal complexes remain undetermined.

Although a patent suggests that N-acyl-piperazines could serve as ligands in catalytic coordination complexes, there is no specific research that demonstrates the application of this compound or its potential metal complexes in either homogeneous or heterogeneous catalysis for non-biological systems. google.com

Supramolecular Chemistry and Self-Assembly

There is no information within the current body of scientific literature to suggest that this compound has been studied for its role in supramolecular chemistry or its ability to undergo self-assembly to form higher-order structures.

An exploration of the advanced applications of this compound reveals its significant potential in fundamental and applied chemical sciences. This symmetrically substituted piperazine derivative, characterized by a central piperazine ring flanked by two morpholinoacetyl groups, possesses a unique combination of structural rigidity, hydrogen bonding capabilities, and coordination sites. These features make it a molecule of interest for researchers in supramolecular chemistry, crystal engineering, and materials science.

Emerging Research Trends and Future Directions

Integration with Flow Chemistry and Automated Synthesis

The synthesis of complex molecules like 1,4-Bis(morpholinoacetyl)piperazine is increasingly benefiting from the adoption of flow chemistry and automated synthesis platforms. These technologies offer significant advantages over traditional batch processing, including improved reaction control, enhanced safety, and greater scalability. For piperazine (B1678402) and morpholine (B109124) derivatives, flow chemistry has been shown to be a powerful tool.

Recent studies have demonstrated the use of continuous flow conditions for the synthesis of these heterocyclic scaffolds. For instance, a photocatalytic method for producing substituted morpholines has been successfully adapted to a continuous flow system, highlighting the potential for greener and more efficient synthetic routes. organic-chemistry.org Similarly, microwave-assisted flow reactors have been employed for the synthesis of monosubstituted piperazine derivatives, which could be adapted for the synthesis of di-substituted compounds like this compound. mdpi.com The transition from batch to continuous flow for the C-H functionalization of piperazines using organic photoredox catalysis further underscores this trend, offering a more sustainable approach by avoiding toxic reagents like tin. mdpi.com

The integration of these flow processes with automated systems allows for rapid optimization of reaction conditions and the creation of libraries of related compounds for screening purposes. This is particularly relevant for a molecule like this compound, where variations in the morpholine or piperazine structure could lead to new properties.

Table 1: Comparison of Batch vs. Flow Synthesis for Piperazine/Morpholine Derivatives

| Feature | Batch Synthesis | Flow Synthesis |

| Reaction Control | Limited control over temperature and mixing gradients. | Precise control over temperature, pressure, and residence time. |

| Safety | Handling of large quantities of hazardous materials. | Smaller reaction volumes, leading to better heat dissipation and reduced risk. |

| Scalability | Often requires re-optimization for larger scales. | Straightforward scaling by running the system for longer periods. |

| Efficiency | Can be time-consuming with multiple manual steps. | Can be automated for higher throughput and less manual intervention. mdpi.com |

| Sustainability | May use toxic reagents and generate significant waste. | Can enable the use of greener catalysts and reduce solvent usage. mdpi.com |

Advanced Analytical Techniques for In-situ Reaction Monitoring

To fully leverage the benefits of continuous flow and automated synthesis, real-time monitoring of the reaction progress is crucial. Advanced analytical techniques that can be integrated directly into the reaction stream (in-situ) are therefore becoming indispensable. For the synthesis of piperazine and morpholine derivatives, spectroscopic methods are at the forefront of this trend.

Process Analytical Technology (PAT) tools, such as in-situ Infrared (IR) spectroscopy (e.g., ReactIR), can provide real-time kinetic and mechanistic data. For example, ReactIR has been used to monitor the direct diastereoselective α-C–H lithiation of N-Boc piperazines, offering insights into the reaction mechanism. mdpi.com Such techniques could be invaluable for optimizing the synthesis of this compound, ensuring complete reaction and minimizing the formation of by-products.

While not strictly in-situ, the development of rapid analytical methods is also critical. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a standard technique, but for molecules like piperazine that lack a strong chromophore, derivatization is often necessary for sensitive detection. jocpr.comresearchgate.netjocpr.com The development of faster HPLC methods and more efficient derivatization protocols that can be automated will be key to enabling high-throughput reaction analysis.

Development of Novel Derivatization Strategies for Diverse Chemical Applications

Derivatization of the this compound structure is a key strategy for expanding its utility. This can be done for analytical purposes or to create new molecules with distinct properties.

For analytical applications, derivatization is often essential for detecting and quantifying piperazine-containing compounds, which are not inherently UV-active. jocpr.com A common strategy involves reacting the piperazine nitrogens with a UV-active labeling agent.

Table 2: Derivatizing Agents for HPLC-UV Analysis of Piperazine Derivatives

| Derivatizing Agent | Description | Reference |

| 4-Chloro-7-nitrobenzofuran (NBD-Cl) | Reacts with piperazine to form a stable, UV-active derivative, allowing for detection at low levels. | jocpr.comresearchgate.netjocpr.com |

| Benzaldehyde | Reacts with amino-piperazine derivatives to form a stable, UV-active derivative. | researchgate.net |

| Dansyl chloride | Used to derivatize piperazine for analysis by HPLC with fluorescence detection. |

Beyond analytics, the two morpholine rings and the central piperazine offer multiple sites for synthetic modification. The nitrogen atoms of the morpholine moieties could be functionalized, or the piperazine ring itself could be modified prior to the addition of the morpholinoacetyl groups. This could lead to the creation of new polymers, catalysts, or materials with tailored properties. For example, piperazine derivatives have been used to create antimicrobial polymers, suggesting that functionalized versions of this compound could be explored for similar applications. rsc.org

Deeper Theoretical Insights into Reactivity and Selectivity

Computational chemistry is providing increasingly powerful tools to understand and predict the behavior of molecules like this compound. Density Functional Theory (DFT) and other quantum mechanical methods are being used to gain deeper insights into the conformational preferences, reactivity, and electronic structure of piperazine and morpholine derivatives.

Conformational analysis is crucial, as the spatial arrangement of the morpholine and piperazine rings can significantly impact the molecule's properties and interactions. Studies on 2-substituted piperazines have shown that the axial conformation is often preferred, and this preference can be crucial for biological activity. nih.gov Similar computational studies on this compound could elucidate its preferred 3D structure and how it might interact with other molecules or surfaces.